molecular formula C12H15NO7 B13903793 6-(2-Aminophenoxy)-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid CAS No. 17656-87-0

6-(2-Aminophenoxy)-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

Cat. No.: B13903793
CAS No.: 17656-87-0
M. Wt: 285.25 g/mol
InChI Key: ZVFVTBSWJWONEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenyl-beta-D-glucuronic acid involves the reaction of 2-aminophenol with beta-D-glucuronic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium . The reaction conditions, such as temperature and pH, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of 2-Aminophenyl-beta-D-glucuronic acid can involve biocatalysis, which is an environmentally friendly and efficient method . This method uses enzymes to catalyze the reaction, and it can be performed using single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, or co-culture .

Chemical Reactions Analysis

Types of Reactions

2-Aminophenyl-beta-D-glucuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can produce carboxylic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

2-Aminophenyl-beta-D-glucuronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Aminophenyl-beta-D-glucuronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, such as modulation of metabolic pathways and regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Aminophenyl-beta-D-glucuronic acid include:

Uniqueness

2-Aminophenyl-beta-D-glucuronic acid is unique due to its specific structure and functional groups, which allow it to interact with a wide range of biological molecules. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVTBSWJWONEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901976
Record name NoName_1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17656-87-0
Record name NSC89270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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